Cas no 121367-05-3 (1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-)
1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-
- (S)-(+)-DIMETHINDENE MALEATE
- dimethyl-[2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethyl]azanium
- (+)-Dimethindene
- (S)-(+)-dimethindene
- (S)-dimethindene
- DAP001340
- N,N-DiMethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanaMineMaleate
- S-(+)-dimetindene
- Zinc01481789
- N,N-DIMETHYL-3-[(1S)-1-(2-PYRIDINYL)ETHYL]-1H-INDENE-2-ETHANAMINE MALEATE
- 1H-Indene-2-ethanamine, N,N-dimethyl-3-((1S)-1-(2-pyridinyl)ethyl)-
- Tocris-1425
- SCHEMBL19284560
- (+)-dimetindene
- CHEBI:104162
- N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine
- BDBM50474485
- Dimetindene, (S)-
- NCGC00025158-01
- dimethindene-(S)-(+)
- 121367-05-3
- (S)-dimetindene
- GTPL10104
- Q27181484
- N,N-dimethyl-2-[3-[(1S)-1-(2-pyridinyl)ethyl]-1H-inden-2-yl]ethanamine
- 41H5Y15VA0
- BRD-K83192048-050-01-9
- 1H-Indene-2-ethanamine, N,N-dimethyl-3-(1-(2-pyridinyl)ethyl)-, (S)-
- CHEMBL1493369
- UNII-41H5Y15VA0
- BRD-K83192048-050-02-7
-
- Inchi: 1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3/t15-/m1/s1
- InChI Key: MVMQESMQSYOVGV-OAHLLOKOSA-N
- SMILES: N(C)(C)CCC1CC2C=CC=CC=2C=1[C@@H](C1C=CC=CN=1)C
Computed Properties
- Exact Mass: 408.20500
- Monoisotopic Mass: 292.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 16.1A^2
Experimental Properties
- Boiling Point: 605.9°C at 760 mmHg
- Flash Point: 320.2°C
- PSA: 90.73000
- LogP: 3.85850
1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-361329-10 mg |
(S)-(+)-Dimethindene maleate, |
121367-05-3 | ≥99% | 10mg |
¥1,279.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361329A-50 mg |
(S)-(+)-Dimethindene maleate, |
121367-05-3 | ≥99% | 50mg |
¥5,265.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361329-10mg |
(S)-(+)-Dimethindene maleate, |
121367-05-3 | ≥99% | 10mg |
¥1279.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-361329A-50mg |
(S)-(+)-Dimethindene maleate, |
121367-05-3 | ≥99% | 50mg |
¥5265.00 | 2023-09-05 |
1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-
Comprehensive Overview of 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- (CAS No. 121367-05-3)
The compound 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-, identified by its CAS No. 121367-05-3, is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its intricate architecture, featuring an indene core coupled with a pyridinyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a building block for chiral catalysts and its role in modulating biological pathways.
In recent years, the demand for specialty chemicals like 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- has surged due to advancements in precision medicine and green chemistry. Users frequently search for terms such as "chiral amine synthesis" and "pyridine derivatives applications," reflecting the growing curiosity about its utility. This compound’s stereochemistry, highlighted by the (1S)-1-(2-pyridinyl)ethyl group, is critical for its enantioselective properties, a hot topic in asymmetric synthesis.
The synthesis of CAS No. 121367-05-3 often involves multi-step organic reactions, including reductive amination and cross-coupling techniques. Its N,N-dimethyl segment enhances solubility, making it suitable for high-throughput screening in drug development. Laboratories focusing on neuropharmacology have explored its derivatives for potential receptor modulation, aligning with trends in central nervous system (CNS) drug design.
From an industrial perspective, 1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]- is valued for its scalability and compatibility with continuous flow chemistry, a method gaining traction for sustainable production. Queries like "scalable chiral amine production" and "indene-based intermediates" underscore its relevance in process optimization discussions. Additionally, its stability under various pH conditions makes it a candidate for formulation studies in medicinal chemistry.
Environmental and regulatory considerations are also pivotal. The compound’s low ecotoxicity profile, as inferred from its structural analogs, positions it favorably in green solvent systems. This aligns with the broader industry shift toward EPA-compliant chemicals, a frequently searched topic among environmental chemists and regulatory affairs professionals.
In summary, CAS No. 121367-05-3 represents a nexus of innovation in fine chemicals and pharmaceutical intermediates. Its versatility in synthesis, coupled with its stereochemical purity, ensures its continued prominence in both academic and industrial research. As the scientific community delves deeper into structure-activity relationships (SAR), this compound is poised to play a pivotal role in next-generation therapeutic and catalytic solutions.
121367-05-3 (1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-) Related Products
- 5636-83-9(Dimethindene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)